3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one
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Overview
Description
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethyl chromenone core, and a phenylpyrazolylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Phenylpyrazolylmethoxy Group: The phenylpyrazolylmethoxy group can be attached through nucleophilic substitution reactions involving pyrazole derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with specific optical or electronic properties.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2,8-dimethylchromen-4-one: Lacks the phenylpyrazolylmethoxy group, which may result in different biological activities.
2,8-Dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one: Lacks the chlorophenyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness
3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O3/c1-17-24(32-16-19-14-29-30(15-19)20-8-4-3-5-9-20)13-12-22-26(31)25(18(2)33-27(17)22)21-10-6-7-11-23(21)28/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHAGSQKFKISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OCC4=CN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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